molecular formula C19H26O7 B1259858 inuchinenolide C

inuchinenolide C

Cat. No. B1259858
M. Wt: 366.4 g/mol
InChI Key: QFJNAUKGMNMIGV-IZZBGLMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inuchinenolide C is a sesquiterpene lactone that is decahydroazuleno[6,5-b]furan-2(3H)-one substituted by acetyloxy groups at positions 5 and 7, a hydroxy group at position 4, methyl groups at positions 4a and 8 and a methylidene group at position 3. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, an organic heterotricyclic compound, a sesquiterpene lactone, an acetate ester and a secondary alcohol.

Scientific Research Applications

Chemical Composition and Structure

Inuchinenolide C is a sesquiterpene lactone isolated from various Inula species. It has a unique chemical structure, characterized as a pseudoguaianolide. A study on Inula caspica identified this compound, detailing its spatial structure through x-ray structural experiments (Adekenov et al., 1990).

Antitumor Activity

This compound has been studied for its potential antitumor properties. Research involving Inula britannica showed that this compound and its amine derivatives exhibited antitumor activity, indicating its potential application in cancer research (Klochkov et al., 2015).

Antioxidant Properties

A study evaluated the antioxidant activities of sesquiterpene lactones, including this compound, from Kazakhstan plants. The research highlighted its potential as an antioxidant agent, which could have various therapeutic applications (Seitembetova et al., 1995).

DNA Topoisomerase Inhibitory Activity

Compounds isolated from Inula japonica, including this compound, demonstrated inhibitory activities toward DNA topoisomerase I and II. This suggests potential applications of this compound in the development of treatments for diseases where DNA topoisomerase plays a role (Piao et al., 2016).

Cytotoxic Activity

This compound, isolated from Inula aucheriana, showed cytotoxic activity against various cell lines, including HepG-2, MCF-7, and A-549. This finding is significant for understanding its potential role in cancer therapy (Gohari et al., 2015).

properties

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

[(3aS,5R,5aS,6S,8S,8aR,9S,9aS)-8-acetyloxy-9-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(22)19(5)14(25-11(4)21)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1

InChI Key

QFJNAUKGMNMIGV-IZZBGLMFSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3OC(=O)C)OC(=O)C)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C(CC3OC(=O)C)OC(=O)C)C)O)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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